
6-Cyclohexyl-1-pentyl-3-(sulfanylmethyl)piperazine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyclohexyl-1-pentyl-3-(sulfanylmethyl)piperazine-2,5-dione is a chemical compound that belongs to the piperazine-2,5-dione family This compound is characterized by its unique structure, which includes a cyclohexyl group, a pentyl chain, and a sulfanylmethyl group attached to the piperazine-2,5-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclohexyl-1-pentyl-3-(sulfanylmethyl)piperazine-2,5-dione can be achieved through multicomponent reactions (MCRs), particularly the Ugi reaction. The Ugi reaction is a versatile and efficient tool for the preparation of novel drug scaffolds from commercially available starting materials with high atom economy . The reaction involves the use of alkynyls as inputs to induce new carbon-carbon bonds during the construction of heterocycles . The selective formation of piperazine-2,5-dione over other lactams remains challenging and requires specific reaction conditions .
Industrial Production Methods: Industrial production of this compound involves the use of green catalysts such as trimethylsilyl trifluoromethane sulfonate (TMSOTf) to promote the tandem-decarboxylation of α-keto carboxylic acids . This method provides an efficient access to biologically active piperazine-2,5-dione derivatives in high yield .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Cyclohexyl-1-pentyl-3-(sulfanylmethyl)piperazine-2,5-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols under mild reaction conditions .
Major Products: The major products formed from these reactions include various substituted piperazine-2,5-dione derivatives, which exhibit enhanced biological activities and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
6-Cyclohexyl-1-pentyl-3-(sulfanylmethyl)piperazine-2,5-dione has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a valuable scaffold for the synthesis of novel bioactive compounds. In biology and medicine, it has shown promising anticancer, antibiotic, and antibacterial activities . The compound’s unique structure allows for the construction of a structurally diverse compound library, paving the way for the discovery of new drug candidates .
Wirkmechanismus
The mechanism of action of 6-Cyclohexyl-1-pentyl-3-(sulfanylmethyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, thereby modulating their activity. This interaction leads to the inhibition of cancer cell growth and the suppression of bacterial and viral infections .
Vergleich Mit ähnlichen Verbindungen
6-Cyclohexyl-1-pentyl-3-(sulfanylmethyl)piperazine-2,5-dione can be compared with other similar compounds, such as tryptamine-piperazine-2,5-dione conjugates and other piperazine-2,5-dione derivatives . These compounds share a common piperazine-2,5-dione core but differ in their substituent groups, which contribute to their unique biological activities. The presence of the cyclohexyl and sulfanylmethyl groups in this compound distinguishes it from other derivatives and enhances its potential therapeutic applications .
Eigenschaften
CAS-Nummer |
831219-65-9 |
|---|---|
Molekularformel |
C16H28N2O2S |
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
6-cyclohexyl-1-pentyl-3-(sulfanylmethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C16H28N2O2S/c1-2-3-7-10-18-14(12-8-5-4-6-9-12)15(19)17-13(11-21)16(18)20/h12-14,21H,2-11H2,1H3,(H,17,19) |
InChI-Schlüssel |
FJDJCJVTJZKEFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN1C(C(=O)NC(C1=O)CS)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14200882.png)


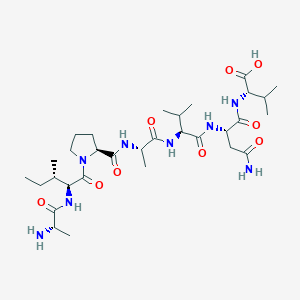
![Sulfamide, [6-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B14200897.png)
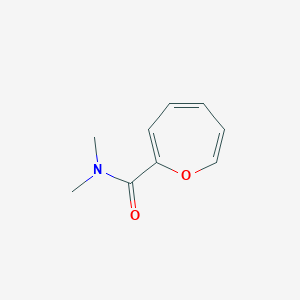
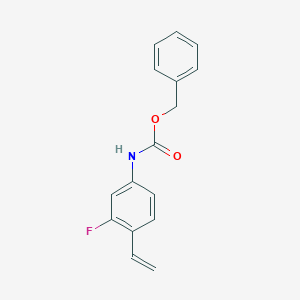
![6-(3-aminopropyl)-9-(1H-imidazol-1-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14200916.png)
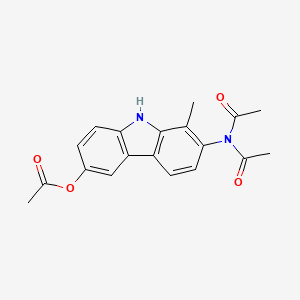
![1-Bromo-2-[2-(2-iodophenyl)ethenyl]benzene](/img/structure/B14200945.png)
![N-{[4-(Diethylamino)phenyl]methylidene}-2-methylbenzene-1-sulfonamide](/img/structure/B14200953.png)
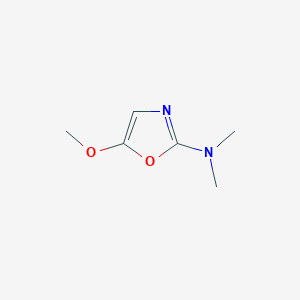

![3-Amino-5-[(E)-(1,3-thiazol-2-yl)diazenyl]phenol](/img/structure/B14200966.png)
